molecular formula C13H11BrN2S B2540940 N-(3-Bromophenyl)-N-phenyl-Thiourea CAS No. 17371-67-4

N-(3-Bromophenyl)-N-phenyl-Thiourea

Cat. No.: B2540940
CAS No.: 17371-67-4
M. Wt: 307.21
InChI Key: KOOHZTIQNWRPSE-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-N-phenyl-Thiourea is an organic compound that belongs to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom and single-bonded to another nitrogen atom. This particular compound features a bromine atom attached to the phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromophenyl)-N-phenyl-Thiourea typically involves the reaction of 3-bromoaniline with phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 3-bromoaniline in ethanol.
  • Add phenyl isothiocyanate to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Wash the product with cold ethanol and dry it under reduced pressure.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to improve yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromophenyl)-N-phenyl-Thiourea can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The thiourea group can act as a nucleophile in substitution reactions, particularly with alkyl halides.

    Oxidation and Reduction: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly used.

    Nucleophilic Substitution: Alkyl halides and bases such as sodium hydroxide or potassium carbonate are typically employed.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride, are used.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of the original compound.

    Nucleophilic Substitution: Products include alkylated thioureas.

    Oxidation and Reduction: Products include sulfoxides, sulfones, and thiols.

Scientific Research Applications

N-(3-Bromophenyl)-N-phenyl-Thiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(3-Bromophenyl)-N-phenyl-Thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-Thiourea: Lacks the bromine atom, resulting in different reactivity and biological activity.

    N-(4-Bromophenyl)-N-phenyl-Thiourea: The bromine atom is positioned differently, which can affect the compound’s properties.

    N-(3-Chlorophenyl)-N-phenyl-Thiourea:

Uniqueness

N-(3-Bromophenyl)-N-phenyl-Thiourea is unique due to the presence of the bromine atom at the 3-position of the phenyl ring. This specific substitution pattern can influence the compound’s electronic properties, reactivity, and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(3-bromophenyl)-1-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2S/c14-10-5-4-8-12(9-10)16(13(15)17)11-6-2-1-3-7-11/h1-9H,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUVVVHQQYPNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC(=CC=C2)Br)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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